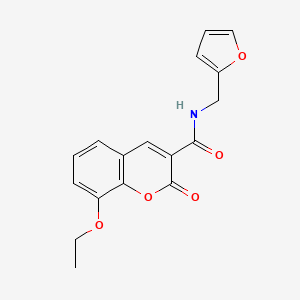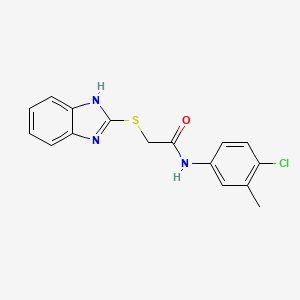
N-(3-chloro-4-methoxyphenyl)-2-biphenylcarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methoxyphenyl)-2-biphenylcarboxamide, also known as CL 316243, is a selective β3-adrenergic receptor agonist. It was first synthesized in the late 1990s and has since been extensively studied for its potential therapeutic applications in the treatment of obesity and diabetes.
科学的研究の応用
N-(3-chloro-4-methoxyphenyl)-2-biphenylcarboxamide 316243 has been extensively studied for its potential therapeutic applications in the treatment of obesity and diabetes. It has been shown to increase energy expenditure and fat oxidation in animal models, leading to weight loss and improved glucose tolerance. N-(3-chloro-4-methoxyphenyl)-2-biphenylcarboxamide 316243 has also been investigated for its potential use in the treatment of asthma, chronic obstructive pulmonary disease (COPD), and other respiratory disorders.
作用機序
N-(3-chloro-4-methoxyphenyl)-2-biphenylcarboxamide 316243 selectively activates β3-adrenergic receptors, which are primarily located in adipose tissue and skeletal muscle. Activation of these receptors leads to increased cAMP production and subsequent activation of protein kinase A (PKA), which in turn stimulates lipolysis and thermogenesis. N-(3-chloro-4-methoxyphenyl)-2-biphenylcarboxamide 316243 has also been shown to increase glucose uptake in skeletal muscle and improve insulin sensitivity.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-2-biphenylcarboxamide 316243 has been shown to increase energy expenditure and fat oxidation in animal models, leading to weight loss and improved glucose tolerance. It has also been shown to increase glucose uptake in skeletal muscle and improve insulin sensitivity. N-(3-chloro-4-methoxyphenyl)-2-biphenylcarboxamide 316243 has been investigated for its potential use in the treatment of asthma, COPD, and other respiratory disorders due to its ability to relax airway smooth muscle.
実験室実験の利点と制限
N-(3-chloro-4-methoxyphenyl)-2-biphenylcarboxamide 316243 is a selective β3-adrenergic receptor agonist, which makes it a useful tool for studying the function of these receptors in vitro and in vivo. However, its selectivity for β3-adrenergic receptors can also be a limitation, as it may not accurately reflect the effects of non-selective β-adrenergic agonists such as epinephrine. N-(3-chloro-4-methoxyphenyl)-2-biphenylcarboxamide 316243 is also relatively expensive and may not be readily available in all laboratories.
将来の方向性
There are several potential future directions for research on N-(3-chloro-4-methoxyphenyl)-2-biphenylcarboxamide 316243. One area of interest is the development of more potent and selective β3-adrenergic receptor agonists for the treatment of obesity and diabetes. Another area of interest is the investigation of the effects of N-(3-chloro-4-methoxyphenyl)-2-biphenylcarboxamide 316243 on other tissues and systems, such as the cardiovascular system. Finally, there is a need for further research on the safety and efficacy of N-(3-chloro-4-methoxyphenyl)-2-biphenylcarboxamide 316243 in human subjects.
合成法
N-(3-chloro-4-methoxyphenyl)-2-biphenylcarboxamide 316243 can be synthesized using a variety of methods, but the most common approach involves the reaction of 3-chloro-4-methoxyaniline with 2-biphenylcarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified using column chromatography or recrystallization.
特性
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO2/c1-24-19-12-11-15(13-18(19)21)22-20(23)17-10-6-5-9-16(17)14-7-3-2-4-8-14/h2-13H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPNXXEQSNIAWFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-2-phenylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-methoxyphenyl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5709823.png)

![2-{4-[(cyclohexylamino)carbonothioyl]-1-piperazinyl}acetamide](/img/structure/B5709829.png)

![4-nitro-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5709852.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5709855.png)






